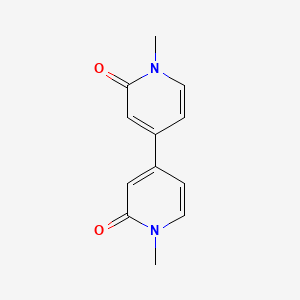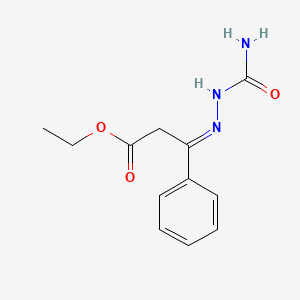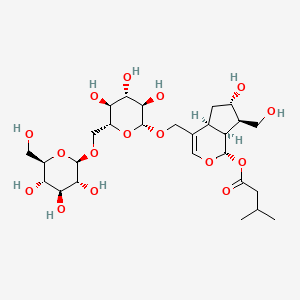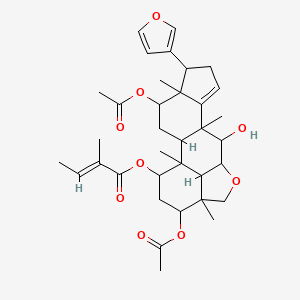![molecular formula C34H40N2NaO14S2 B12300922 [2,2'-Binaphthalene]-7,7'(8H,8'H)-dione, 1,1',6,6'-tetrahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2)](/img/structure/B12300922.png)
[2,2'-Binaphthalene]-7,7'(8H,8'H)-dione, 1,1',6,6'-tetrahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Binaphthalene]-7,7’(8H,8’H)-dione, 1,1’,6,6’-tetrahydroxy-3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2) is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the binaphthalene core. The process typically includes:
Formation of the Binaphthalene Core: This step involves the coupling of naphthalene derivatives under specific conditions to form the binaphthalene structure.
Sulfonation and Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The sulfooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Binaphthyl-6,6’-dicarboxylic acid: This compound shares a similar binaphthalene core but differs in its functional groups.
2-[2-(Dimethylamino)ethoxy]ethanol: This compound has a different core structure but contains similar functional groups, such as amino and hydroxyl groups.
Uniqueness
The uniqueness of [2,2’-Binaphthalene]-7,7’(8H,8’H)-dione, 1,1’,6,6’-tetrahydroxy-3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2) lies in its combination of multiple functional groups and its potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C34H40N2NaO14S2 |
|---|---|
Molekulargewicht |
787.8 g/mol |
InChI |
InChI=1S/C34H40N2O14S2.Na/c1-15(2)23-19-11-17(5)25(31(39)27(19)21(29(37)33(23)41)13-35-7-9-49-51(43,44)45)26-18(6)12-20-24(16(3)4)34(42)30(38)22(28(20)32(26)40)14-36-8-10-50-52(46,47)48;/h11-16,37-42H,7-10H2,1-6H3,(H,43,44,45)(H,46,47,48); |
InChI-Schlüssel |
YVMUOHMWVAYCAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NCCOS(=O)(=O)O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCOS(=O)(=O)O)O)O)C(C)C)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Acetyl-9,9a-dihydro-6a-methyl-3-(3,5-dimethyl-1,3-heptadienyl)-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione](/img/structure/B12300848.png)
![3-[(4-Methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine](/img/structure/B12300853.png)
![methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12300861.png)
![3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12300865.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12300871.png)
![Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1)](/img/structure/B12300880.png)




![1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12300896.png)
![[Val3]-beta-Casomorphin (1-4) amide, bovine](/img/structure/B12300899.png)

![4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12300933.png)
